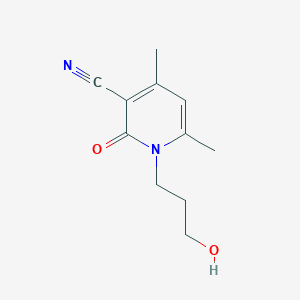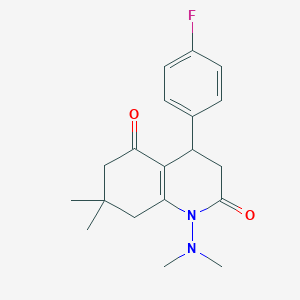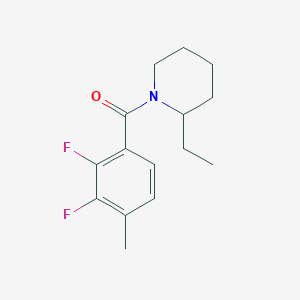![molecular formula C18H19F3N4O4S B11076212 methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11076212.png)
methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a morpholino group, and a benzothiazole moiety
准备方法
The synthesis of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and the subsequent functionalization with the morpholino and trifluoromethyl groups. Common reagents used in these reactions include various halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or trifluoromethyl groups, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), catalysts such as palladium, and specific temperature and pressure settings to achieve the desired transformations.
科学研究应用
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
作用机制
The mechanism of action of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, while the morpholino group may influence its solubility and bioavailability.
相似化合物的比较
Similar compounds to METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE include other triazine derivatives and benzothiazole-containing molecules. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
Triazine derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine exhibit different reactivity and applications due to the presence of chloro groups instead of trifluoromethyl and morpholino groups.
Benzothiazole derivatives: Molecules such as 2-aminobenzothiazole have distinct biological activities and uses compared to the more complex structure of the target compound.
The uniqueness of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
属性
分子式 |
C18H19F3N4O4S |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
methyl 8-ethoxy-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C18H19F3N4O4S/c1-3-29-11-4-5-12-13(10-11)30-16-23-17(14(26)27-2,18(19,20)21)22-15(25(12)16)24-6-8-28-9-7-24/h4-5,10H,3,6-9H2,1-2H3 |
InChI 键 |
AREUBTVKKCKFGW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11076133.png)
![6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11076137.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11076143.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11076168.png)

![4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11076176.png)
![3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076178.png)

![N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076194.png)
![3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11076202.png)

![N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076217.png)
![2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11076223.png)
